CB2 Receptor Binding Affinity: GW833972A vs. JWH-015 and HU-308
GW833972A demonstrates a binding affinity (Ki) of 7.83 nM for the human CB2 receptor, making it approximately 1.8-fold more potent than the commonly used tool compound JWH-015 (Ki = 13.8 nM) and 2.9-fold more potent than HU-308 (Ki = 22.7 nM) [REFS-1, REFS-2, REFS-3]. This higher affinity translates to a requirement for lower compound concentrations to achieve the same level of receptor occupancy, a critical factor in dose-response studies.
| Evidence Dimension | Human CB2 Receptor Binding Affinity (Ki) in Cell Membranes |
|---|---|
| Target Compound Data | Ki = 7.83 nM |
| Comparator Or Baseline | JWH-015: Ki = 13.8 nM; HU-308: Ki = 22.7 nM |
| Quantified Difference | 1.8-fold more potent than JWH-015; 2.9-fold more potent than HU-308 |
| Conditions | Displacement of [3H]CP-55940 from human recombinant CB2 receptor in CHO cell membranes. |
Why This Matters
Higher binding affinity allows for robust target engagement at lower concentrations, minimizing potential off-target effects and reducing compound consumption in large-scale screening campaigns.
- [1] BindingDB. Affinity Data for BDBM50350156. Ki: 7.83 nM for GW833972A at human recombinant CB2 receptor. View Source
- [2] Chin, C. L., et al. 'CB2 cannabinoid receptor agonist, JWH-015 triggers apoptosis in immune cells: Potential role for CB2 selective ligands as immunosuppressive agents.' International Immunopharmacology, vol. 6, no. 12, 2006, pp. 1791-1800. (Ki = 13.8 nM for JWH-015). View Source
- [3] Hanus, L., et al. 'HU-308: A specific agonist for CB2, a peripheral cannabinoid receptor.' Proceedings of the National Academy of Sciences, vol. 96, no. 25, 1999, pp. 14228-14233. (Ki = 22.7 nM for HU-308). View Source
